

Target Validation of CCR10 Using BI-6901: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of C-C Motif Chemokine Receptor 10 (CCR10) utilizing the potent and selective small molecule antagonist, **BI-6901**. This document outlines the core methodologies, presents key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Introduction to CCR10 and BI-6901

C-C Motif Chemokine Receptor 10 (CCR10), also known as G-protein coupled receptor 2 (GPR2), is a key player in epithelial immunity.[1][2] Its primary ligands are CCL27, predominantly expressed in the skin, and CCL28, found in various mucosal tissues.[3] The CCR10/ligand axis is crucial for the trafficking and function of immune cells, particularly skinhoming T cells and IgA-producing B cells.[3] Dysregulation of this axis has been implicated in inflammatory skin diseases, autoimmune disorders, and cancer progression.[3][4]

BI-6901 is a first-in-class, potent, and selective small molecule antagonist of CCR10.[1][2][5] It serves as a critical tool for the in vivo validation of CCR10 as a therapeutic target.[1][2][5] Its utility is further enhanced by the availability of its inactive optical antipode, BI-6902, which can be used as a negative control in experimental settings.[1][2][5]

Quantitative Data Summary



The following tables summarize the key in vitro and in vivo pharmacological data for **BI-6901** and its related compounds.

Table 1: In Vitro Activity of BI-6901 and Related

Compounds[1]

Compound	Assay	Cell Line	Ligand	pIC50
BI-6901 (Eutomer)	Ca2+ Flux	CHO-K (hCCR10)	CCL27	9.0
BI-6539 (Racemate)	Ca2+ Flux	CHO-K (hCCR10)	CCL27	9.4
GTP Binding	Ba/F3 (hCCR10)	CCL27	8.9	
Chemotaxis	HEK (hCCR10)	CCL27	9.0	_
BI-6902 (Distomer)	Ca2+ Flux	CHO-K (hCCR10)	CCL27	5.5

hCCR10: human CCR10

Table 2: In Vivo Pharmacokinetic and Efficacy Data for BI-6901[2][5]



Compound	Dose (mg/kg, i.p.)	Time (h)	Plasma Concentration (µM)	Efficacy in DNFB Model (% inhibition of ear swelling)
BI-6901	100	1	7.6 ± 4.5	Dose-dependent, similar to anti- CCL27 antibody (60-85%)
7	0.2 ± 0.2	_		
30	1	3.7 ± 0.4		
7	Not detected			
BI-6902	100	1	18 ± 2	No activity
7	Not detected			
30	1	3.2 ± 0.8		
7	Not detected		_	

i.p.: intraperitoneal

Signaling Pathway

The binding of CCL27 or CCL28 to CCR10 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), CCR10 primarily signals through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). It also signals through Gαq, activating phospholipase C (PLC) which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in cellular activation and chemotaxis. Furthermore, CCR10 activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, influencing cell proliferation and survival.[4][6]





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CCR10 Signaling Pathway and BI-6901 Inhibition.

Experimental Protocols

Detailed methodologies for key experiments in the validation of CCR10 using **BI-6901** are provided below.

In Vitro Assays

This assay measures the ability of **BI-6901** to inhibit ligand-induced intracellular calcium mobilization.

Principle: Upon ligand binding, CCR10 activation leads to a transient increase in intracellular Ca2+. This change can be detected using a Ca2+-sensitive fluorescent dye.

Protocol:

- Cell Preparation: CHO-K cells stably transfected with human CCR10 are seeded into 96- or 384-well microplates and cultured to confluency.
- Dye Loading: The culture medium is removed, and cells are incubated with a Ca2+-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.
- Compound Incubation: The dye solution is removed, and cells are washed. BI-6901 or vehicle control is added to the wells and incubated.

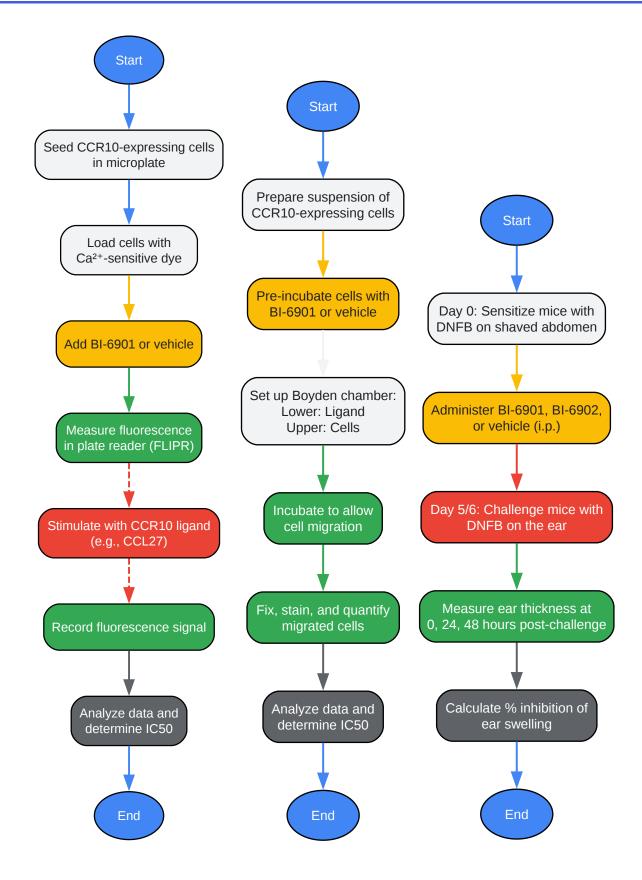






- Ligand Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence is recorded, followed by the addition of the CCR10 ligand (e.g., CCL27). The change in fluorescence intensity is monitored over time.
- Data Analysis: The antagonist effect of BI-6901 is quantified by measuring the inhibition of the ligand-induced fluorescence signal. IC50 values are determined from concentrationresponse curves.





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